molecular formula C5H9ClO2 B146911 Ethyl 3-chloropropionate CAS No. 623-71-2

Ethyl 3-chloropropionate

Cat. No.: B146911
CAS No.: 623-71-2
M. Wt: 136.58 g/mol
InChI Key: ZCLGVXACCAZJOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloropropionate can be synthesized through the esterification of 3-chloropropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 3-chloropropionyl chloride with ethanol. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, acidic medium, elevated temperature.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products Formed:

    Substitution: Ethyl 3-hydroxypropionate, ethyl 3-aminopropionate.

    Oxidation: 3-chloropropionic acid.

    Reduction: 3-chloropropanol.

Mechanism of Action

Ethyl 3-chloropropionate can be compared with other similar compounds such as ethyl 3-bromopropionate and ethyl 3-iodopropionate:

    Ethyl 3-bromopropionate: Similar in structure but contains a bromine atom instead of chlorine.

    Ethyl 3-iodopropionate: Contains an iodine atom, making it even more reactive than the bromine and chlorine analogs.

Uniqueness: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of chemical reactions and industrial applications. Its moderate reactivity allows for controlled and selective transformations, which is advantageous in synthetic chemistry.

Comparison with Similar Compounds

  • Ethyl 3-bromopropionate
  • Ethyl 3-iodopropionate
  • Ethyl 3-fluoropropionate

Properties

IUPAC Name

ethyl 3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLGVXACCAZJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060774
Record name Propanoic acid, 3-chloro-, ethyl ester
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Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

623-71-2
Record name Propanoic acid, 3-chloro-, ethyl ester
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Record name Propanoic acid, 3-chloro-, ethyl ester
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Record name Ethyl 3-chloropropionate
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Record name Propanoic acid, 3-chloro-, ethyl ester
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Record name Propanoic acid, 3-chloro-, ethyl ester
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Record name Ethyl 3-chloropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of Ethyl 3-chloropropionate?

A1: this compound serves as a valuable building block in organic synthesis. [, , , ] Specifically, it acts as a precursor for:

  • γ-butyrolactones: These cyclic esters are synthesized via electrosynthesis by reductively coupling this compound with various carbonyl compounds in the presence of a Samarium Chloride (SmCl3) catalyst. []
  • 3-Metallopropionates: These organometallic reagents are essential for introducing a three-carbon unit into organic molecules. []
  • Cyclopropanes: this compound can be converted to cyclopropane derivatives, valuable intermediates in the synthesis of various biologically active compounds. [, ]

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both an ester group and a chlorine atom in this compound contributes to its diverse reactivity:

  • Electrophilic nature of the ester carbonyl: The carbonyl carbon in the ester is susceptible to nucleophilic attack, enabling reactions like the formation of γ-butyrolactones. []
  • Reactivity of the chlorine atom: The chlorine atom can be substituted by various nucleophiles, opening pathways for synthesizing 3-metallopropionates and other derivatives. []
  • Formation of reactive intermediates: this compound can be transformed into reactive intermediates like 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, which further expands its synthetic utility. []

Q3: Has the mechanism of this compound in specific reactions been investigated?

A3: Yes, research has explored the mechanism of this compound in the titanium-catalyzed cyclopropanation reaction with aliphatic organomagnesium compounds. [] Deuterium labeling studies provided insights into the reaction pathway, indicating a complex mechanism involving titanium intermediates.

Q4: Are there any studies on the kinetic behavior of this compound?

A4: Yes, the kinetics and mechanism of this compound oxidation by Potassium Permanganate (KMnO4) have been studied. [] This research revealed that the reaction is first order with respect to both the oxidant (KMnO4) and the substrate (this compound), meaning the reaction rate is directly proportional to the concentration of each reactant. Additionally, the study showed that the reaction rate increases with increasing acid concentration and temperature.

Q5: What safety precautions should be taken when handling this compound?

A5: As with any chemical, caution is advised when handling this compound. [] It is moisture-sensitive, meaning it should be protected from humidity. Proper laboratory procedures and personal protective equipment should be employed during handling and storage.

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